N-(tert-butyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide
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Description
N-(tert-butyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide, also known as BPP-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP-4 belongs to the class of piperidine derivatives and is known for its unique pharmacological properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
- Anticancer Activity : Sulfonamide 3 exhibits moderate activity against several cancer cell lines, including renal (UO-31), central nervous system (SNB-75), colon (HCT-116), and breast (BT-549) cancer cells, with growth inhibition percentages ranging from 10.83% to 17.64% .
Bioisosteric Replacement
The 1,2,3-triazole ring serves as an effective amide bioisostere in various therapeutic contexts. Its unsubstituted form exists in two tautomeric forms : The 1,2,3-triazole ring serves as an effective amide bioisostere in various therapeutic contexts. Its unsubstituted form exists in two tautomeric forms: 1H-1,2,3-triazole and 2H-1,2,3-triazole . Researchers have successfully employed this ring in drug design . (See Figure 1 for tautomeric forms.)
Fluorescent Probes
While not directly studied for this compound, the broader field of fluorescent probes benefits from innovative chemical scaffolds. Exploring the potential of sulfonamide 3 as a fluorescent probe could yield exciting results, especially considering its unique structure and biological activity .
Antibiotic Research
Given the emergence of antibiotic-resistant bacteria, novel heterocyclic compounds are of great interest. The indole derivatives, which share structural features with sulfonamide 3 , play a crucial role in natural products and bioactive molecules. Investigating its antibacterial properties could be valuable .
N-Nitrosamine Synthesis
Tert-butyl nitrite (TBN) , a nontoxic substance, has been used as a source of nitrogen, oxygen, or nitric oxide. However, recent research introduces TBN as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions. While not directly related to our compound, this concept highlights the versatility of TBN and its potential applications .
Palladium-Catalyzed Reactions
Considering the tert-butyl group in sulfonamide 3 , it’s worth exploring its use in palladium-catalyzed reactions. For instance, it could participate in the synthesis of N-Boc-protected anilines or other valuable intermediates .
properties
IUPAC Name |
1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)17-15(19)13-9-11-18(12-10-13)22(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCAQEPXKOWBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-tert-butylpiperidine-4-carboxamide |
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